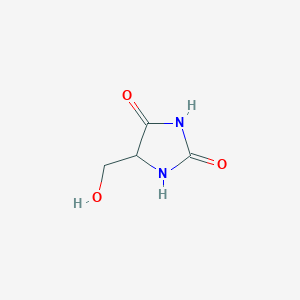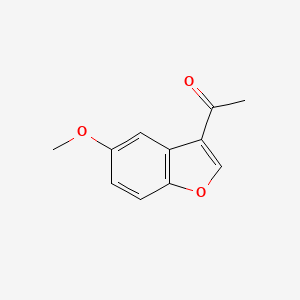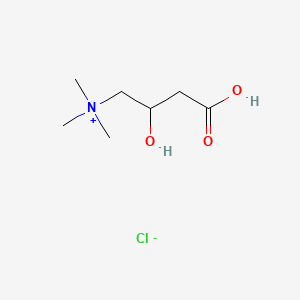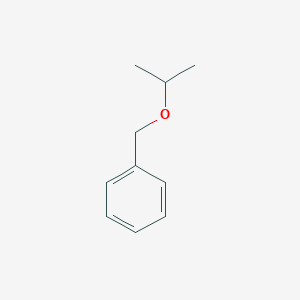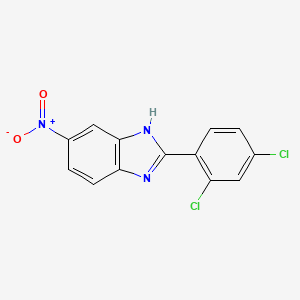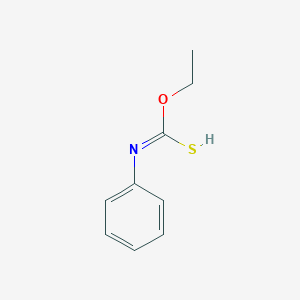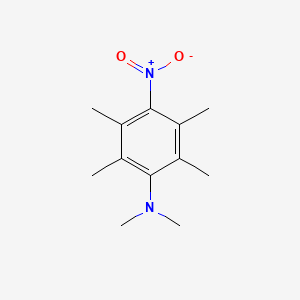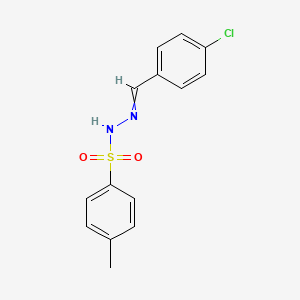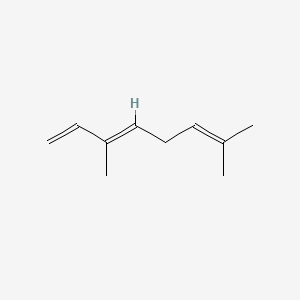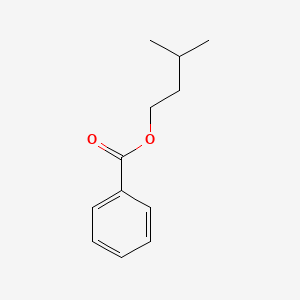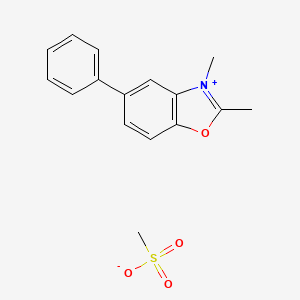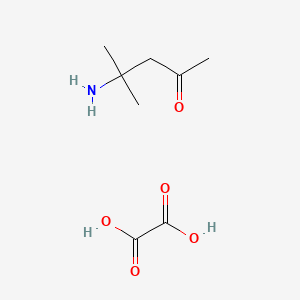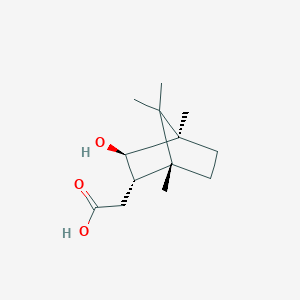
(-)-Isoborneolacetic acid
Overview
Description
(-)-Isoborneolacetic acid is a chiral organic compound derived from isoborneol It is characterized by its unique bicyclic structure, which includes a camphor-like framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-isoborneolacetic acid typically involves the oxidation of (-)-isoborneol. One common method is the use of Jones reagent (chromic acid in acetone) to oxidize (-)-isoborneol to (-)-camphor, followed by a Baeyer-Villiger oxidation to form this compound . Another method involves the use of potassium permanganate as an oxidizing agent under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes to ensure high yield and purity. These methods may involve the use of environmentally friendly oxidants and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: (-)-Isoborneolacetic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert it back to (-)-isoborneol.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Jones reagent, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Higher carboxylic acids.
Reduction: (-)-Isoborneol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (-)-Isoborneolacetic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of stereoselective synthesis methods .
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive compounds. Its derivatives have shown promise in antimicrobial and anti-inflammatory studies .
Medicine: Pharmaceutical research explores this compound for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the synthesis of chiral drugs .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors .
Mechanism of Action
The mechanism of action of (-)-isoborneolacetic acid involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the derivative and its target .
Comparison with Similar Compounds
(-)-Borneol: Similar in structure but lacks the acetic acid group.
(-)-Camphor: An oxidized form of borneol, used in similar applications.
Isoborneol: The non-chiral form of (-)-isoborneolacetic acid.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a bicyclic structure and a carboxylic acid group. This combination makes it particularly valuable in stereoselective synthesis and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(1R,2S,3R,4R)-3-hydroxy-1,4,7,7-tetramethyl-2-bicyclo[2.2.1]heptanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-11(2)12(3)5-6-13(11,4)10(16)8(12)7-9(14)15/h8,10,16H,5-7H2,1-4H3,(H,14,15)/t8-,10-,12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFTFYOJOBBQY-DXLKZPDWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2CC(=O)O)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)([C@@H]([C@H]2CC(=O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



